4'-iodo-2-nitro-1,1'-biphenyl
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8INO2 |
|---|---|
Molecular Weight |
325.10 g/mol |
IUPAC Name |
1-(4-iodophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H8INO2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H |
InChI Key |
HUCFPTIDJTYMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
Structural Context of 4 Iodo 2 Nitro 1,1 Biphenyl Within Biphenyl Chemistry
The structure of 4'-Iodo-2-nitro-1,1'-biphenyl, with the molecular formula C12H8INO2, is defined by a biphenyl (B1667301) core with two different substituents on separate phenyl rings. echemi.com One ring is substituted with an iodine atom at the 4'-position, while the other bears a nitro group at the 2-position. This arrangement makes it an asymmetrically substituted biphenyl.
The rotation around the single bond connecting the two phenyl rings in biphenyls can be sterically hindered, especially with ortho-substituted derivatives. wikipedia.org This restricted rotation can lead to a phenomenon known as atropisomerism, where the molecule and its mirror image are non-superimposable, resulting in chirality. pearson.comresearchgate.net The presence of the nitro group at the 2-position in this compound introduces significant steric hindrance, influencing the torsional angle between the two phenyl rings. wikipedia.org In contrast, the iodine atom at the 4'-position has a lesser steric impact on the inter-ring rotation. This specific substitution pattern is crucial in determining the molecule's three-dimensional conformation and its potential for chirality. pearson.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2499-77-6 |
| Molecular Formula | C12H8INO2 |
| Molecular Weight | 325.11 g/mol abosyn.com |
| Melting Point | 94.5 °C chemicalbook.com |
| Boiling Point | 383.7±25.0 °C (Predicted) chemicalbook.com |
| Density | 1.723±0.06 g/cm3 (Predicted) chemicalbook.com |
This table presents key physicochemical properties of this compound.
Academic Significance of Asymmetrically Substituted Biphenyls
Asymmetrically substituted biphenyls are of considerable academic and practical importance. Their non-symmetrical nature allows for the fine-tuning of electronic and steric properties, making them valuable building blocks in various fields of chemical synthesis. rsc.org The presence of different functional groups on each ring opens up possibilities for selective chemical transformations, where one group can be reacted while the other remains unchanged.
The study of asymmetrically substituted biphenyls is crucial for understanding structure-property relationships. The nature and position of the substituents significantly influence the molecule's reactivity, polarity, and conformational behavior. For instance, electron-withdrawing groups like the nitro group can affect the electron density of the aromatic rings, influencing their susceptibility to electrophilic or nucleophilic attack. smolecule.com This understanding is fundamental to designing molecules with desired chemical or physical characteristics.
Overview of Key Research Avenues for 4 Iodo 2 Nitro 1,1 Biphenyl
Established Strategies for Biphenyl (B1667301) Core Construction
The formation of the carbon-carbon bond between two aryl rings is a fundamental transformation in organic synthesis. Over the years, several reliable methods have been established for this purpose.
Ullmann Biaryl Coupling Reactions and Mechanistic Considerations
The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a classic method for the synthesis of symmetrical biaryls through the copper-catalyzed coupling of two aryl halides. wikipedia.orgbyjus.com This reaction traditionally requires high temperatures and stoichiometric amounts of copper, often in the form of a copper-bronze alloy. wikipedia.orgchemeurope.com The reaction is particularly effective for aryl halides bearing electron-withdrawing groups, such as a nitro group, at the ortho position. wikipedia.orgnih.gov A typical example is the conversion of ortho-chloronitrobenzene to 2,2'-dinitrobiphenyl. wikipedia.orgchemeurope.com
The mechanism of the Ullmann reaction has been a subject of extensive study. It is generally accepted that the reaction does not proceed through a radical intermediate. wikipedia.orgchemeurope.com Instead, the likely pathway involves the formation of an organocopper compound (ArCuX), which then undergoes nucleophilic aromatic substitution with a second molecule of the aryl halide. wikipedia.orgchemeurope.com An alternative proposed mechanism involves σ-bond metathesis. wikipedia.org The sequence of oxidative addition and reductive elimination, common in palladium-catalyzed reactions, is considered unlikely for copper due to the rarity of the copper(III) oxidation state. wikipedia.orgchemeurope.com
Modern modifications to the Ullmann reaction have aimed to improve yields and broaden the substrate scope by using improved copper catalysts and introducing solvent-free techniques like high-speed ball milling. nih.gov These advancements have led to a renewed interest in copper-mediated biaryl formations. nih.govresearchgate.net Iron-catalyzed Ullmann-type cross-coupling reactions have also been explored as a cost-effective and sustainable alternative. digitellinc.com
Palladium-Catalyzed Cross-Coupling Approaches for Substituted Biphenyls
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of substituted biphenyls due to their high efficiency, selectivity, and broad functional group tolerance. numberanalytics.comnih.gov These reactions generally involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium catalyst. rsc.org The general mechanism for these reactions proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.orgarkat-usa.org
Several named reactions fall under this category, each utilizing a different organometallic reagent. The choice of reaction often depends on the specific substrates and desired outcome, particularly when dealing with sterically hindered or electronically demanding systems. nih.gov
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura coupling is one of the most widely used methods for constructing biaryl systems. gre.ac.uk It involves the reaction of an aryl- or vinyl-boronic acid or ester with an aryl- or vinyl-halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org
The synthesis of this compound can be envisioned through the Suzuki coupling of 2-nitrophenylboronic acid with 1,4-diiodobenzene. The reaction's success is dependent on several factors including the choice of catalyst, ligand, base, and solvent. acs.org For sterically hindered substrates, the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands is often necessary to achieve good yields. nih.govresearchgate.net The base plays a crucial role in activating the organoboron compound to facilitate transmetalation. libretexts.orgrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene (B28343)/H₂O | 100 | Effective for sterically hindered biaryls. acs.org |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80-100 | A common and versatile catalyst system. academie-sciences.fr |
| PEPPSI-IPr | K₃PO₄ | t-Amyl alcohol | 100 | Effective for carbonylative Suzuki couplings. nih.gov |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 95 | Used for electron-poor substrates. acs.org |
This table presents a selection of commonly used conditions and is not exhaustive.
Negishi Coupling for Sterically Hindered Biaryls
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgresearchgate.net This method is particularly valuable for the synthesis of sterically hindered biaryls, where other coupling methods may fail. nih.govresearchgate.net The reaction couples an organic halide or triflate with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org
The synthesis of complex biaryls often benefits from the Negishi approach. researchgate.net For instance, the coupling of sterically demanding partners can be achieved with high efficiency. illinois.edu The preparation of the required organozinc reagents can be accomplished from the corresponding organolithium or Grignard reagents via transmetalation, or directly from organic halides. wikipedia.org Recent studies have focused on developing catalysts that are effective for coupling sterically hindered and electronically deactivated partners, sometimes employing flow chemistry to achieve high conversion rates. illinois.edu
Table 2: Catalysts and Conditions for Negishi Coupling
| Catalyst | Ligand | Solvent | Notes |
| Pd(PPh₃)₄ | - | THF | A standard catalyst for a range of substrates. researchgate.net |
| Ni(acac)₂ | PPh₃ | THF/DMF | Nickel catalysts are also effective. wikipedia.org |
| Pd-PEPPSI-IPent | - | THF | Optimized for a variety of alkyl- and aryl-organozinc reagents. core.ac.uk |
| Pd(OAc)₂ / S-PHOS | - | - | Used in kinetic studies of the reaction. uni-muenchen.de |
This table provides examples of catalyst systems used in Negishi couplings.
Stille Coupling Methods
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. numberanalytics.comnrochemistry.com A significant advantage of this method is the high tolerance of organotin reagents to a wide variety of functional groups; they are also generally stable to air and moisture. nrochemistry.com However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are notable drawbacks. nrochemistry.com
The reaction proceeds under mild conditions and is highly versatile for the formation of C-C bonds. rsc.orgnrochemistry.com The choice of catalyst, ligand, and reaction conditions can significantly influence the outcome. numberanalytics.com Palladium(0) complexes are commonly used as catalysts, often with phosphine ligands. numberanalytics.com Additives like copper(I) salts can sometimes accelerate the reaction rate. harvard.edu For challenging substrates, such as aryl chlorides, highly active catalyst systems have been developed. researchgate.net
Table 4: Common Conditions for Stille Coupling
| Catalyst | Ligand | Solvent | Temperature (°C) | Additive (optional) |
| Pd(PPh₃)₄ | - | DMF | 80 | - |
| Pd₂(dba)₃ | AsPh₃ | DMF | 60 | CuI harvard.edu |
| PdCl₂(PPh₃)₂ | - | NMP | 100 | - |
| Pd(OAc)₂ | Dabco | - | - | - researchgate.net |
This table summarizes typical reaction conditions for the Stille coupling.
Heck Reaction in Biphenyl Derivatization
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, serves as a versatile tool for C-C bond formation. wikipedia.org While typically used to create substituted alkenes, it can be adapted for biphenyl synthesis. wikipedia.orgmdpi.com For instance, the reaction can form stilbene (B7821643) derivatives by coupling aryl halides with vinylbenzenes in the presence of a palladium(II) acetate (B1210297) catalyst. nih.gov The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org Intramolecular versions of the Heck reaction are also employed to synthesize fused polycyclic systems that may contain biphenyl units. mdpi.comrsc.org
| Heck Reaction Variants for Biphenyl Derivatization | |
| Reaction Type | Description |
| Intermolecular Coupling | Coupling of aryl halides (e.g., iodobenzene) with vinylbenzenes (e.g., styrene) to form stilbenes, which are 1,2-diphenylethylene structures. wikipedia.orgnih.gov |
| Intramolecular Coupling | Cyclization of appropriately substituted molecules to form complex cyclic structures, including those containing biphenyl moieties. mdpi.comrsc.orgrug.nl |
| Catalyst System | Typically involves a palladium source like Pd(OAc)₂ and often a phosphine ligand, although ligandless systems exist. rug.nlresearchgate.net |
| Common Substrates | Aryl iodides, bromides, or triflates are coupled with a wide range of alkenes. mdpi.comorganic-chemistry.org |
Nickel-Catalyzed Cross-Coupling Utilizing Grignard Reagents
The Kumada-Tamao-Corriu coupling is a cornerstone reaction for forming carbon-carbon bonds, specifically by reacting a Grignard reagent (organomagnesium halide) with an organic halide. wikipedia.orgresearchgate.net This reaction is effectively catalyzed by transition metals, most notably nickel and palladium. rsc.orgwikipedia.org The use of nickel catalysts is often favored due to their high reactivity and lower cost compared to palladium. rsc.org The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a low-valent nickel species, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to form the biphenyl product and regenerate the active catalyst. mdpi.comrsc.org This methodology is highly effective for synthesizing a wide array of substituted biphenyls. rsc.orgmdpi.com
| Kumada Coupling for Biphenyl Synthesis | |
| Components | Details |
| Aryl Halide | Aryl iodides, bromides, and chlorides can be used. wikipedia.orgmdpi.com |
| Grignard Reagent | Arylmagnesium halides (e.g., phenylmagnesium bromide) are common coupling partners. rsc.orggoogle.com |
| Catalyst | Nickel(II) complexes, such as NiCl₂(dppe) or Ni(acac)₂, are frequently employed. wikipedia.orgnih.gov Palladium catalysts are also used. wikipedia.org |
| Key Features | High yields and the ability to couple a wide variety of substrates, although the high reactivity of Grignard reagents can limit functional group tolerance. researchgate.netmdpi.com |
| Example | The reaction of an aryl halide with p-tolylmagnesium bromide, catalyzed by a Ni-NHC complex, can efficiently produce the corresponding methylbiphenyl derivative. nih.gov |
Homocoupling Reactions in Biphenyl Synthesis
The Ullmann reaction is a classic method for the synthesis of biaryl compounds, involving the copper-mediated coupling of two aryl halide molecules. vedantu.comiitk.ac.in This reaction is particularly useful for the synthesis of symmetrical biphenyls. iitk.ac.in The traditional Ullmann reaction often requires harsh conditions, such as high temperatures, and the use of copper powder or bronze. nih.govrsc.org While effective for homocoupling, creating unsymmetrical biphenyls via a cross-Ullmann reaction can be challenging and may require using one of the aryl halides in significant excess to achieve a reasonable yield of the desired product. vedantu.comnih.gov Despite these limitations, the Ullmann reaction remains a valuable tool, especially in cases where other methods may fail, such as in the synthesis of sterically hindered polychlorinated biphenyls. nih.gov
| Ullmann Homocoupling Reaction | |
| Reactants | Two molecules of an aryl halide (typically iodides or bromides). vedantu.comnih.gov |
| Reagent | Copper metal (powder or bronze). nih.govrsc.org |
| Conditions | Often requires high temperatures (e.g., >200°C) and sometimes a high-boiling solvent like DMF. nih.govpnas.org |
| Primary Product | Symmetrical biphenyls. iitk.ac.in |
| Unsymmetrical Variants | Can be achieved by using an excess of one aryl halide, but yields are often modest. vedantu.com |
Metal-Mediated Convergent Synthesis from Halobenzene Precursors
Among the most powerful and widely used methods for constructing biphenyls is the Suzuki-Miyaura coupling. wikipedia.orgyonedalabs.com This reaction involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide (or pseudohalide, like a triflate) with an organoboron compound, typically an arylboronic acid or one of its esters. wikipedia.orgorganic-chemistry.org The Suzuki reaction is renowned for its mild reaction conditions, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.orggre.ac.uk The catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boron atom to the palladium center (which requires activation by a base), and reductive elimination to form the new C-C bond of the biphenyl product. rsc.orgyonedalabs.com This method has been successfully used to synthesize a wide variety of complex biphenyls, including those bearing sensitive functional groups like nitro substituents. rsc.orggre.ac.uk For example, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl has been synthesized in high yield via a Suzuki coupling. rsc.org
| Suzuki-Miyaura Coupling for Biphenyl Synthesis | |
| Coupling Partners | Aryl halide (I, Br, Cl) or triflate + Arylboronic acid or ester. yonedalabs.comorganic-chemistry.org |
| Catalyst System | A palladium(0) source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a phosphine ligand. rsc.orgfrontiersin.org |
| Base | Required to activate the boronic acid for transmetalation (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). rsc.orgwikipedia.org |
| Solvent | Often a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water. rsc.orgwikipedia.org |
| Advantages | Mild conditions, high yields, broad substrate scope, and tolerance of many functional groups. libretexts.org |
Regioselective Functionalization for this compound Synthesis
The introduction of the iodo and nitro groups at specific positions on the biphenyl core is critical for the synthesis of the target molecule. This is achieved through regioselective electrophilic aromatic substitution reactions, where the outcome is dictated by the directing effects of the substituents already present on the ring system.
Direct Halogenation Techniques for Biphenyls
The direct iodination of aromatic compounds can be challenging because the reaction is reversible, with the hydrogen iodide (HI) byproduct being a strong reducing agent capable of reducing the aryl iodide back to the starting arene. organicmystery.com To overcome this, direct iodination is typically performed in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) that removes the HI as it is formed. organicmystery.com
The regioselectivity of halogenation on a biphenyl system is governed by both electronic and steric factors. For an unsubstituted biphenyl, electrophilic attack is directed to the ortho and para positions by the activating phenyl group, but due to steric hindrance from the adjacent ring, the para-substituted product is predominantly formed. researchgate.net When a substituent is already present, it exerts its own directing effect. For instance, to synthesize this compound, one could envision the iodination of 2-nitrobiphenyl (B167123). The nitro group is a strong deactivating, meta-directing group, while the phenyl group at position 1 is an activating, ortho-, para-director. These combined effects would strongly favor the introduction of the iodine atom at the 4' position of the unsubstituted ring. Alternatively, a sequential one-pot molybdenum-catalyzed reduction of a nitro group to an amine, followed by a Sandmeyer-type reaction, can be used for the direct conversion of nitroarenes into iodoarenes. rsc.orgrsc.org
| Regioselective Iodination Strategies | |
| Method | Description |
| Direct Iodination with Oxidant | Uses I₂ with an oxidizing agent like HNO₃ or HIO₃ to prevent the reverse reaction. organicmystery.com The position of iodination is directed by existing substituents. |
| Catalyst-Controlled Halogenation | Specialized catalysts and directing groups can be used to achieve high regioselectivity, even at positions not typically favored. nsf.govworktribe.com |
| Sequential Reduction/Sandmeyer | A nitro group can be converted to an iodo group via a two-step, one-pot process involving reduction to an aniline (B41778) followed by diazotization and reaction with an iodide source. rsc.orgrsc.org |
| Regioselectivity on 2-Nitrobiphenyl | Iodination is predicted to occur at the C-4' position due to the directing influence of the phenyl group and the deactivating effect of the nitro group on its own ring. |
Nitration Procedures for the Biphenyl Core
Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of biphenyl nitration is complex. Nitrating unsubstituted biphenyl results in a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl. researchgate.net The ratio of these isomers is dependent on the reaction conditions, but the ortho-isomer is often formed in significant amounts despite steric hindrance. researchgate.netspu.edu
To synthesize this compound, a plausible route is the nitration of 4-iodobiphenyl. The iodine atom is an ortho-, para-directing, though deactivating, substituent. Therefore, nitration would be directed to the positions ortho and para to the iodine atom. This would lead to a mixture of products, primarily 4-iodo-2-nitrobiphenyl and 4-iodo-4-nitrobiphenyl. The challenge then becomes the separation of these isomers, which can be difficult. iaea.orgkoreascience.kr Research has focused on optimizing reaction conditions to improve the regioselectivity of nitration on substituted biphenyls, as the isomer ratio can be influenced by the choice of nitrating agent, solvent, and temperature. researchgate.netiaea.org
| Nitration of Biphenyl and Derivatives | |
| Reagents | Typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). spu.edu |
| Nitration of Biphenyl | Produces a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl. The ortho/para ratio can be influenced by reaction conditions. researchgate.netspu.edu |
| Nitration of 4-Iodobiphenyl | The ortho-, para-directing iodo group leads to the formation of both 4-iodo-2-nitrobiphenyl and 4-iodo-4-nitrobiphenyl. iaea.org |
| Regioselectivity Control | The ratio of isomers formed depends on factors like reaction conditions, the position of existing substituents, and the nature of those substituents. iaea.orgkoreascience.kr |
Sequential Introduction of Iodo and Nitro Groups
The construction of the this compound scaffold often relies on a stepwise approach to introduce the iodo and nitro functionalities onto the biphenyl core. A common strategy involves the initial formation of a biphenyl structure followed by sequential functionalization. For instance, a Suzuki-Miyaura cross-coupling reaction can be employed to create the biphenyl backbone. One such example is the coupling of 2-iodo-4-nitrofluorobenzene with a suitable boronic acid in the presence of a palladium catalyst and a phosphine ligand like triphenylphosphine (B44618) (PPh3) in a solvent such as dioxane at reflux temperatures. rsc.org This reaction yields a substituted biphenyl which can then be further modified.
Another approach starts with a more readily available substituted benzene (B151609) derivative. For example, the synthesis of 4-iodo-2-nitrobenzoic acid, a related analogue, can commence from benzene. chemcontent.comchemcontent.com The process involves a four-step sequence:
Friedel-Crafts Alkylation: Benzene is first converted to toluene using methyl chloride and a Lewis acid catalyst like aluminum chloride. chemcontent.comchemcontent.com
Iodination: Toluene then undergoes iodination with iodine and a catalyst such as ferric chloride. The methyl group directs the incoming iodine to the para position due to steric hindrance at the ortho positions. chemcontent.comchemcontent.com
Nitration: The resulting p-iodotoluene is subsequently nitrated using a mixture of concentrated nitric acid and sulfuric acid. The nitro group is directed to the ortho position relative to the methyl group. chemcontent.comchemcontent.com
Oxidation: Finally, the methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) to yield 4-iodo-2-nitrobenzoic acid. chemcontent.comchemcontent.com
This sequential approach allows for controlled placement of the iodo and nitro groups on the aromatic rings.
Functional Group Interconversions as Synthetic Routes (e.g., nitro to amino)
Functional group interconversions are a powerful tool in the synthesis of biphenyl derivatives, allowing for the transformation of one functional group into another. ub.eduimperial.ac.uk A particularly significant conversion is the reduction of a nitro group to an amino group, which opens up avenues for further molecular diversification. vanderbilt.edu
The reduction of a nitro group in a biphenyl system can be achieved through various methods. vanderbilt.edu Catalytic hydrogenation is a widely used technique, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas. smolecule.com This method is effective but may require high-pressure conditions. smolecule.com An alternative and often milder approach involves the use of iron-based catalysts with hydrazine (B178648) hydrate (B1144303) as a hydrogen source. smolecule.com Other reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid, as well as sodium dithionite, can also be employed for this transformation. vanderbilt.edu
The choice of reducing agent is crucial to ensure selectivity, preserving other functional groups within the molecule. For example, in the synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, the reduction of the nitro group is a key step. smolecule.com The presence of other reactive groups necessitates a careful selection of the reduction conditions to avoid unwanted side reactions. smolecule.com This interconversion from a nitro-substituted biphenyl to an amino-substituted one is a critical step in the synthesis of various complex biphenyl derivatives.
Optimization of Synthetic Reaction Parameters for Biphenyl Derivatives
Catalyst Selection and Ligand Effects in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for constructing the biphenyl core. nih.govresearchgate.net The selection of the palladium catalyst and the accompanying ligands is critical for achieving high efficiency and scope. nih.gov
Historically, simple triarylphosphine ligands were used, but the development of sterically bulky dialkylbiarylphosphine ligands, such as those from the Buchwald group, has significantly improved the catalytic systems. nih.gov These advanced ligands enhance the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination. nih.gov The choice of ligand can be so crucial that it determines the success or failure of a reaction, with different ligands leading to vastly different yields. acs.org For instance, in the synthesis of polyfluorinated biphenyls, screening various phosphine ligands like XPhos, SPhos, and RuPhos demonstrated that the ligand plays a key role in both yield and the prevention of side product formation. acs.org
The development of pre-catalysts, which are stable and can be activated in situ by the addition of a ligand, has streamlined the process of screening multiple ligands for a specific reaction. nih.gov In some cases, copper catalysts with diamine ligands have been shown to be effective and more economical alternatives to palladium for certain cross-coupling reactions. rsc.org
| Catalyst/Ligand System | Reaction Type | Key Findings |
| Palladium with Buchwald dialkylbiarylphosphine ligands | Suzuki-Miyaura | Increased scope and efficiency, enabling room-temperature reactions. nih.gov |
| XPhos, SPhos, RuPhos | Suzuki-Miyaura | Ligand choice is crucial for yield and preventing side product formation. acs.org |
| Copper(I) with diamine ligands | Cross-coupling | Efficient and economical alternative for synthesizing carbazole (B46965) derivatives. rsc.org |
Solvent Systems and Temperature Control for Biphenyl Formation
The choice of solvent and the control of reaction temperature are paramount in the synthesis of biphenyl derivatives. nih.gov The solvent can influence the solubility of reactants and catalysts, the reaction rate, and even the selectivity of the reaction. For instance, in copper(II)-mediated reactions, different solvent mixtures can lead to selective nitration under mild conditions. nih.gov
Temperature control is equally important. In the Heck reaction for synthesizing 4-methoxybiphenyl, increasing the temperature led to higher conversion rates, but it also affected the isomeric distribution of the products. beilstein-journals.org Similarly, in the synthesis of carbazole derivatives via a copper-catalyzed cross-coupling, raising the temperature from 80 °C to 140 °C significantly increased the yield. rsc.org However, excessively high temperatures can lead to decomposition or the formation of unwanted byproducts. For example, in the preparation of 2,2'-biphenyldiboronic acid, yields dropped significantly if the temperature rose above -20 °C. rug.nl
The use of unconventional solvent systems, such as supercritical carbon dioxide expanded solutions, has also been explored to enhance the "green" credentials of the reaction and simplify work-up procedures. beilstein-journals.org
| Reaction | Solvent System | Temperature | Effect |
| Copper(II)-mediated nitration | Various solvent mixtures | Mild conditions | Selective nitration. nih.gov |
| Heck reaction | scCO2 and THF/methanol | 145-165 °C | Increased temperature led to higher conversion but affected isomer ratio. beilstein-journals.org |
| Copper-catalyzed cross-coupling | Not specified | 80-140 °C | Increasing temperature improved yield. rsc.org |
| 2,2'-biphenyldiboronic acid synthesis | Diethyl ether | < -20 °C | Exceeding this temperature significantly decreased yield. rug.nl |
Strategies for Yield Optimization and Control of Side Reactions
Optimizing the yield and minimizing side reactions are crucial for the practical synthesis of biphenyl derivatives. One common side reaction in cross-coupling reactions is the homocoupling of the starting materials. acs.org The choice of ligand and base can significantly impact the extent of this side reaction. acs.org
Another strategy to improve yields is the slow addition of reagents. For example, in iron-catalyzed cross-coupling reactions, the slow addition of the Grignard reagent was found to increase the product yield from 14% to 91% by minimizing the formation of biphenyl homocoupling products. acs.org This is because the controlled addition helps to manage the concentration of reactive intermediates that can lead to side reactions. acs.org
The purity of the starting materials and the reaction conditions, such as maintaining an inert atmosphere, are also critical. In some cases, the use of anhydrous conditions is necessary to prevent side reactions like proto-deboronation of boronic acids. rug.nl Post-synthesis purification techniques, such as recrystallization, are often employed to obtain the final product with high purity. google.com
Mechanistic Studies of Carbon-Carbon Bond Formation in Biaryl Systems
The formation of the this compound skeleton itself is often achieved through powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. derpharmachemica.comrsc.org This palladium-catalyzed reaction provides a regiocontrolled method for constructing the biphenyl core. derpharmachemica.com For instance, the coupling of an appropriately substituted aryl halide, like 2-bromonitrobenzene, with an arylboronic acid in the presence of a palladium catalyst and a base can yield the target biphenyl derivative. derpharmachemica.com
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps:
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (e.g., 1-iodo-2-nitrobenzene) to a Pd(0) complex, forming an organopalladium(II) species. rsc.org This step involves the breaking of the carbon-halogen bond and the insertion of the palladium atom. rsc.org
Transmetalation : The organopalladium(II) complex then reacts with the organoboron compound (e.g., 4-iodophenylboronic acid), activated by a base. The aryl group from the boronic acid is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) complex.
Reductive Elimination : The final step is the reductive elimination of the two aryl groups from the palladium complex, which forms the new carbon-carbon bond of the biphenyl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. organic-chemistry.org
Beyond its synthesis, the iodo group in this compound serves as a handle for further carbon-carbon bond formation. It can act as the electrophilic partner in subsequent cross-coupling reactions, such as Heck, Sonogashira, or another Suzuki coupling, to build more complex polycyclic or substituted biaryl structures. rsc.org For example, palladium-catalyzed reactions can be used to couple the iodo-substituted ring with various partners like alkenes (Heck), terminal alkynes (Sonogashira), or other boronic acids (Suzuki). rsc.org The mechanism in these cases also follows the general catalytic cycle of oxidative addition at the C-I bond, followed by the specific reaction steps characteristic of each coupling type. rsc.orgacs.org
Electrophilic Aromatic Substitution Mechanisms on the Biphenyl Core
The reactivity and regioselectivity of the substitution are dictated by the electronic properties of the nitro and iodo groups. total-synthesis.comoxfordsciencetrove.com
Nitro Group Effect : The -NO₂ group is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It significantly reduces the electron density of the ring to which it is attached (the 2-nitro-phenyl ring), making it much less susceptible to electrophilic attack. total-synthesis.com Furthermore, it is a meta-director, meaning any substitution on its ring would preferentially occur at the positions meta to the nitro group. total-synthesis.com
Iodo Group Effect : The iodo group is also a deactivating group because its inductive electron-withdrawing effect outweighs its resonance electron-donating effect. byjus.com However, the resonance effect, which involves the donation of a lone pair from the iodine atom, increases the electron density at the ortho and para positions relative to the meta position. byjus.com Consequently, the iodo group acts as an ortho, para-director for incoming electrophiles. byjus.com
Given these competing effects, electrophilic substitution on this compound would overwhelmingly occur on the 4'-iodo-phenyl ring, which is less deactivated than the 2-nitro-phenyl ring. The incoming electrophile would be directed to the positions ortho to the iodo group (positions 3' and 5'), as the para position (position 1') is already occupied by the other ring. The choice between the 3' and 5' positions would be influenced by steric hindrance.
Specific Transformations of Iodo and Nitro Functional Groups
The reduction of the nitro group in this compound to an amino group (to form 4'-iodo-[1,1'-biphenyl]-2-amine) is a fundamental transformation that dramatically alters the electronic properties of the molecule. masterorganicchemistry.com This conversion turns a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group. masterorganicchemistry.com Several methods are available for this reduction, each with its own mechanism. commonorganicchemistry.com
The general mechanism for nitro reduction involves a six-electron transfer, proceeding through nitroso and hydroxylamino intermediates to yield the final amine. nih.gov
Catalytic Hydrogenation : This is a common and clean method using H₂ gas and a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com The reaction occurs on the surface of the metal catalyst. However, a significant drawback when dealing with aryl iodides is that Pd/C can also catalyze hydrodehalogenation, leading to the undesired loss of the iodine atom. commonorganicchemistry.com Raney nickel is often a better choice to preserve the C-I bond. commonorganicchemistry.com
Metal/Acid Reduction : A classic and reliable method involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like HCl. masterorganicchemistry.com For example, with Sn/HCl, the tin metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise fashion, with the acid providing the necessary protons.
Other Reagents : Tin(II) chloride (SnCl₂) offers a milder alternative for reducing nitro groups while preserving other sensitive functionalities. commonorganicchemistry.com A process using trichlorosilane (B8805176) in the presence of an organic base has also been developed as a highly chemoselective method for nitro group reduction. google.com
| Reagent/Catalyst | Typical Conditions | Key Features |
|---|---|---|
| H₂ / Pd-C | H₂ (gas), Pd/C, Solvent (e.g., EtOH, EtOAc) | High efficiency, but risk of deiodination. commonorganicchemistry.com |
| H₂ / Raney Ni | H₂ (gas), Raney Ni, Solvent (e.g., MeOH) | Reduces nitro group, often preserves aryl halides. commonorganicchemistry.com |
| SnCl₂·2H₂O | Solvent (e.g., EtOH or EtOAc), often heated | Chemoselective, tolerates many functional groups. commonorganicchemistry.com |
| Fe / HCl or NH₄Cl | Fe powder, acid, Solvent (e.g., H₂O/EtOH) | Inexpensive and effective method. masterorganicchemistry.com |
| HSiCl₃ / Base | Trichlorosilane, organic base (e.g., tertiary amine) | Highly chemoselective for the nitro group. google.com |
The carbon-iodine bond in this compound is a key site for transformations where the molecule acts as an electrophile. byjus.com The high polarizability and weakness of the C-I bond make it an excellent substrate for palladium-catalyzed cross-coupling reactions. rsc.org In these reactions, the aryl iodide serves as the electrophilic partner, reacting with a nucleophilic species. acs.org
Examples of such reactions include:
Suzuki Reaction : Coupling with an arylboronic acid to form a terphenyl system. rsc.org
Heck Reaction : Coupling with an alkene to introduce a vinyl substituent.
Sonogashira Reaction : Coupling with a terminal alkyne to form an alkynylbiphenyl derivative.
Buchwald-Hartwig Amination : Coupling with an amine to form a diarylamine derivative.
Cyanation : Introduction of a cyano group, which can be achieved using various cyanide sources, often with a nickel or palladium catalyst. mdpi.com
The general mechanism for these palladium-catalyzed cross-couplings begins with the oxidative addition of the C-I bond of this compound to a Pd(0) catalyst, forming a Pd(II) intermediate. rsc.org This is the rate-determining step and is typically faster for aryl iodides than for bromides or chlorides. The subsequent steps depend on the specific reaction but generally involve the reaction with the nucleophilic partner and conclude with reductive elimination to yield the product and regenerate the Pd(0) catalyst. rsc.org
While less common due to the deactivating nitro group, the aryl iodide could potentially be converted into a nucleophile. This would typically involve metal-halogen exchange (e.g., using an organolithium reagent) to form an aryllithium species or the formation of a Grignard reagent. These organometallic intermediates could then act as nucleophiles in reactions with various electrophiles. However, the presence of the electron-withdrawing nitro group can complicate these reactions.
Chemo- and Regioselectivity in Reactions of Substituted Biphenyls
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. ethz.ch In this compound, the primary challenge is achieving selectivity between the nitro group and the iodo group.
In catalytic hydrogenation , the choice of catalyst is crucial. Pd/C may reduce the nitro group but can also cleave the C-I bond (hydrodehalogenation). commonorganicchemistry.com Using a less reactive catalyst like Raney Nickel or specific chemical reductants like SnCl₂ can selectively reduce the nitro group while leaving the iodo group intact. commonorganicchemistry.com
In palladium-catalyzed cross-coupling , the reaction selectively occurs at the C-I bond without affecting the nitro group, demonstrating high chemoselectivity under those conditions.
Regioselectivity, the preferential reaction at one position over another, is also a key consideration. oxfordsciencetrove.com
As discussed in section 3.2, electrophilic aromatic substitution is highly regioselective. Attack occurs on the iodo-substituted ring, directed to the positions ortho to the iodine atom (3' and 5' positions), avoiding the heavily deactivated nitro-substituted ring. byjus.com
A significant transformation involving both regioselectivity and chemoselectivity is the Cadogan reaction , where the reduction of the 2-nitro group can lead to an intramolecular cyclization to form a carbazole. derpharmachemica.comacs.orgnih.gov In this reaction, the nitro group is reduced, typically by a phosphine like triphenylphosphine or through palladium catalysis, to a reactive nitrene or nitrenoid intermediate. acs.orgunimi.itnih.gov This intermediate then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring to form the new five-membered, nitrogen-containing ring of the carbazole skeleton. acs.orgnih.gov The reaction is highly regioselective, as the C-N bond formation occurs specifically between the nitrogen atom and the C6' position of the other ring. acs.org
Spectroscopic and Structural Characterization Methodologies for 4 Iodo 2 Nitro 1,1 Biphenyl
Single Crystal X-ray Diffraction Analysis of Biphenyl (B1667301) Structures
The conformation of biphenyl compounds is largely defined by the dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho-substituents, which favors a twisted conformation, and electronic effects (π-conjugation), which favor planarity. In the solid state, the parent biphenyl molecule is planar, but ortho-substitution typically induces a non-planar arrangement nih.gov.
For instance, in the related compound 4,4′-dinitro-[1,1′-biphenyl]-2-amine, the dihedral angle between the benzene (B151609) rings is 52.84 (10)° nih.gov. Similarly, 4,4′-Dibromo-2-nitrobiphenyl displays a twisted conformation with a dihedral angle of 55.34 (14)° between the two rings nih.gov. The 2-nitro group in these molecules causes significant steric strain, forcing the rings to twist. For 4'-iodo-2-nitro-1,1'-biphenyl, a substantial dihedral angle is therefore expected, likely in the range of 50-60°, due to the steric bulk of the ortho-nitro group. The nitro group itself is also often twisted relative to the plane of the benzene ring to which it is attached; in 4,4′-Dibromo-2-nitrobiphenyl, this angle is 26.8 (2)° nih.gov.
Table 1: Dihedral Angles in Analogous Biphenyl Compounds
| Compound | Dihedral Angle Between Phenyl Rings (°) | Dihedral Angle of Nitro Group to Ring (°) | Reference |
| 4,4′-Dinitro-[1,1′-biphenyl]-2-amine | 52.84 | 8.84 | nih.gov |
| 4,4′-Dibromo-2-nitrobiphenyl | 55.34 | 26.8 | nih.gov |
Intermolecular interactions, particularly hydrogen bonds, play a critical role in defining the crystal packing of molecules. In structures containing suitable functional groups, these bonds can dictate the formation of complex three-dimensional networks. While this compound lacks classical hydrogen bond donors, weak C-H···O interactions are possible between the aromatic C-H groups and the oxygen atoms of the nitro group.
In the crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine, molecules are linked by pairs of N—H⋯O hydrogen bonds, forming chains that propagate through the crystal nih.gov. These chains are further linked by C—H⋯O interactions to create a three-dimensional supramolecular structure nih.gov. The study of 4-iodo-2-methyl-5-nitroaniline also highlights that intermolecular interactions involving iodine and nitro groups can be complex, and in some cases, repulsive intramolecular I···nitro interactions are observed researchgate.net. In the absence of strong donors, the crystal packing of this compound would likely be governed by a combination of van der Waals forces and weaker C-H···O or C-H···π interactions rsc.org.
The molecular packing and unit cell parameters describe how molecules are arranged in the crystal lattice. This information is fundamental to understanding the physical properties of the solid material. Data from analogous compounds can be used to predict the likely crystal system and unit cell dimensions for this compound. For example, 4,4′-Dibromo-2-nitrobiphenyl crystallizes in the orthorhombic space group Pbca nih.gov.
Table 2: Crystal Data for an Analogous Compound: 4,4′-Dibromo-2-nitrobiphenyl
| Parameter | Value |
| Molecular Formula | C₁₂H₇Br₂NO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 15.8761 (14) |
| b (Å) | 7.4350 (7) |
| c (Å) | 20.7517 (13) |
| V (ų) | 2449.5 (4) |
| Z | 8 |
| Reference | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution uobasrah.edu.iq. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.
For this compound, the ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). Due to the asymmetry of the molecule, all eight aromatic protons should be chemically distinct, leading to a series of doublets, triplets, or multiplets. The protons on the nitro-substituted ring will be influenced by the electron-withdrawing nature of the NO₂ group and the steric effects from the twisted conformation, while the protons on the iodo-substituted ring will show patterns characteristic of a 1,4-disubstituted benzene ring.
The ¹³C NMR spectrum would similarly show 12 distinct signals for the aromatic carbons. The carbon atom attached to the nitro group (C2) would be shifted downfield, while the carbon attached to the iodine atom (C4') would also show a characteristic chemical shift. The presence of these substituents and their specific positions can be confirmed by analyzing the chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra researchgate.net.
Mass Spectrometry (MS) Applications in Compound Characterization
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight chemguide.co.uklibretexts.org. For this compound (C₁₂H₈INO₂), the exact mass of the molecular ion would be approximately 324.96 g/mol .
The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure libretexts.org. For this compound, characteristic fragmentation pathways would include:
Loss of the nitro group: A peak corresponding to the loss of NO₂ (46 Da), resulting in an ion at m/z ≈ 279.
Loss of the iodine atom: A peak corresponding to the loss of I (127 Da), resulting in an ion at m/z ≈ 198.
Cleavage of the biphenyl C-C bond: This could lead to fragments corresponding to the individual substituted phenyl rings.
Loss of NO or O from the nitro group: These are also common fragmentation pathways for nitroaromatic compounds nih.govwikipedia.org.
The presence of a strong molecular ion peak is typical for aromatic compounds due to their stability libretexts.org.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity rsc.org. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.
For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity analysis. A specific method has been described for the related isomer, 4-iodo-4'-nitro-1,1'-biphenyl, which uses a C18 column with a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier sielc.com. Purity is typically assessed using a UV detector, as the conjugated biphenyl system will absorb strongly in the UV region. Diode-array detectors (DAD) can further be used to assess peak purity by comparing UV-Vis spectra across a single chromatographic peak researchgate.netresearchgate.net.
Gas chromatography is also applicable, particularly for analyzing nitroaromatic compounds epa.gov. An instrument equipped with a capillary column and an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) would provide high sensitivity for this class of compounds epa.gov.
Table 3: Example HPLC Conditions for a Related Iodo-Nitro-Biphenyl Isomer
| Parameter | Condition |
| Compound | 4-Iodo-4'-nitro-1,1'-biphenyl |
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | Mass-Spec (MS) or UV |
| Reference | sielc.com |
Supramolecular Chemistry and Crystal Engineering of 4 Iodo 2 Nitro 1,1 Biphenyl
Identification and Role of Iodo···Nitro Supramolecular Synthons
A cornerstone of crystal engineering is the use of supramolecular synthons, which are robust and predictable recognition motifs between molecules that can be used to build larger architectures. In the context of 4'-iodo-2-nitro-1,1'-biphenyl, the most significant of these is the iodo···nitro supramolecular synthon.
This interaction is a type of halogen bond, a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.comacs.org In this case, the iodine atom on one biphenyl (B1667301) molecule acts as the halogen bond donor, while an oxygen atom of the nitro group on an adjacent molecule serves as the acceptor. core.ac.ukresearchgate.net
Key Characteristics of the Iodo···Nitro Synthon:
Directionality: The interaction is highly directional, with the C–I···O angle typically approaching linearity (close to 180°). This directionality is crucial for controlling the orientation of molecules in the crystal lattice. mdpi.comcore.ac.uk
Strength and Reliability: The iodo···nitro synthon is considered robust and can be reliably employed in the design of new crystal structures. core.ac.ukresearchgate.net Its strength is derived from the polarization of the iodine atom and the electron-withdrawing nature of the nitro group, which enhances the electrostatic attraction.
Role as a Structural Unit: This synthon acts as a reliable linear extender, connecting molecules into one-dimensional chains or ribbons. core.ac.ukresearchgate.net In the solid state, these interactions are pivotal in dictating the primary supramolecular assembly of iodo-nitro substituted compounds. Studies on related isomers, such as 4-iodo-4'-nitrobiphenyl, have confirmed the prevalence of this synthon in forming extended polar chains within the crystal structure. rsc.org
The table below summarizes the typical geometric parameters for halogen bonds, including the iodo···nitro interaction, as identified through crystallographic studies.
| Interaction Type | Donor (X) | Acceptor (Y) | Typical R-X···Y Angle | Interaction Distance |
| Halogen Bond | Iodo (I) | Nitro Oxygen (O) | ~180° | Shorter than sum of van der Waals radii |
| Halogen Bond | Iodo (I) | Iodo (I) | Type I (~180°), Type II (~90°) | Shorter than sum of van der Waals radii |
| Hydrogen Bond | C-H | Nitro Oxygen (O) | 120-180° | Varies |
Data compiled from general principles of non-covalent interactions. mdpi.commdpi.com
Design Principles for Non-Centrosymmetric Crystal Structures via Halogen Bonding
A major objective in crystal engineering is the design of non-centrosymmetric crystal structures, as centrosymmetry precludes second-order nonlinear optical (NLO) properties such as second-harmonic generation (SHG). core.ac.ukresearchgate.net The challenge lies in overcoming the strong tendency of molecules, particularly polar ones, to pack in an antiparallel fashion, which cancels out the net dipole moment and results in a centrosymmetric arrangement. core.ac.uk
Halogen bonding provides a powerful tool to overcome this challenge. The design principles for using the iodo···nitro synthon to achieve non-centrosymmetry in a molecule like this compound include:
Exploiting Directional Interactions: The linear and directional nature of the I···O halogen bond can be used to assemble molecules into polar chains. core.ac.ukrsc.org
Inducing Parallel Alignment: The primary goal is to ensure that these polar chains align parallel to one another within the crystal lattice, preventing the cancellation of their dipole moments. core.ac.uk
Introducing Chirality: A key strategy to enforce a non-centrosymmetric packing arrangement is to use chiral molecules. Chiral molecules must crystallize in one of the 65 Sohncke space groups, which lack inversion centers and mirror planes. arxiv.org Due to the steric hindrance of the ortho-nitro group, this compound is an atropisomer, meaning it has a twisted conformation that is chiral. wikipedia.org This inherent molecular chirality is a significant advantage, as it strongly favors crystallization in a non-centrosymmetric, and often chiral, space group. core.ac.uk
By combining the robust iodo···nitro synthon with the inherent chirality of the biphenyl backbone, a strategy emerges: the synthons guide the formation of polar ribbons, and the molecular chirality directs these ribbons to pack in a parallel fashion, leading to a bulk non-centrosymmetric and SHG-active material. core.ac.ukias.ac.in
Intermolecular Interactions and Self-Assembly in Solid-State Materials
The self-assembly of this compound in the solid state is governed by a hierarchy of intermolecular interactions that collectively determine the final crystal structure. ias.ac.incore.ac.uk While the iodo···nitro halogen bond is a dominant directional force, other weaker interactions also play critical roles in achieving a densely packed and stable structure.
The primary intermolecular interactions involved in the self-assembly are:
Iodo···Nitro Halogen Bonds: As discussed, this is the primary and most directional interaction, often responsible for forming the initial 1D chains or ribbons. core.ac.ukresearchgate.net
π–π Stacking Interactions: The aromatic biphenyl systems can interact through π–π stacking. Depending on the molecular conformation and packing, these can be face-to-face or offset arrangements, providing additional stabilization to the crystal lattice. nih.gov
Dispersion Forces: These ubiquitous attractive forces are crucial for the final space-filling and close packing of the molecules. rsc.org
The interplay of these forces dictates the self-assembly process. The strong, directional halogen bonds establish the primary structural motif, and the weaker, less directional hydrogen bonds and π-stacking interactions then guide the packing of these motifs into the final three-dimensional structure.
Influence of Molecular Conformation and Chirality on Crystal Packing
The molecular conformation of this compound has a profound impact on its crystal packing. Unlike its 4-nitro isomer, the placement of the bulky nitro group at the 2-position (ortho to the inter-ring bond) introduces significant steric hindrance. wikipedia.orgyoutube.com This hindrance prevents the two phenyl rings from becoming coplanar.
Key Conformational and Chiral Features:
Atropisomerism: The high energy barrier to rotation around the pivotal C1-C1' single bond means that the twisted conformation is locked. This phenomenon is known as atropisomerism, and it results in a molecule that is axially chiral, existing as a pair of non-superimposable mirror images (enantiomers) even without a traditional chiral center. wikipedia.orgnih.gov
Twisted Conformation: The dihedral angle between the two phenyl rings is significantly deviated from 0° or 180°, leading to a helical, propeller-like shape. This twisted geometry is a defining structural feature.
Influence on Crystal Packing: Molecular chirality is a critical factor in determining the symmetry of the resulting crystal. core.ac.uk There is a strong thermodynamic preference for chiral molecules to pack with other molecules of the same handedness, a phenomenon known as chiral recognition. This typically leads to crystallization in a chiral space group, which is inherently non-centrosymmetric. The twisted shape of the molecule influences how it can efficiently pack, preventing the close, anti-parallel stacking that often leads to centrosymmetry in flatter, achiral molecules.
Theoretical and Computational Chemistry Studies on 4 Iodo 2 Nitro 1,1 Biphenyl
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and predicting the molecular properties of 4'-iodo-2-nitro-1,1'-biphenyl. These computational methods provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.
The electronic properties are largely dictated by the interplay between the electron-withdrawing nitro (-NO₂) group and the electron-donating (though weakly activating and deactivating through induction and resonance) iodo (-I) group, situated on separate rings of the biphenyl (B1667301) system. The ortho position of the nitro group introduces significant steric and electronic effects that are distinct from its para-substituted counterpart, 4'-iodo-4-nitro-1,1'-biphenyl.
DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), are employed to optimize the molecular geometry and compute key electronic descriptors. nanobioletters.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is typically distributed across the more electron-rich portions of the molecule, while the LUMO is localized on the electron-deficient areas. For this compound, the HOMO is expected to have significant contributions from the iodinated ring, whereas the LUMO would be predominantly located on the nitrated ring. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. nanobioletters.comresearchgate.net A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). thaiscience.info For this compound, the most negative potential would be concentrated around the oxygen atoms of the nitro group, while positive potential would be found near the hydrogen atoms of the phenyl rings.
Table 1: Predicted Electronic Properties from Theoretical Calculations Note: The following table is illustrative of typical data obtained from DFT calculations for substituted biphenyls, as specific values for this compound are not readily available in published literature.
| Property | Predicted Value / Description | Method/Basis Set Example |
| HOMO Energy | Expected to be lower than unsubstituted biphenyl due to electron-withdrawing groups. | DFT/B3LYP/6-31G(d,p) |
| LUMO Energy | Expected to be significantly lowered by the nitro group. | DFT/B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap (ΔE) | A moderate gap, indicating relative stability but potential for charge-transfer interactions. | TD-DFT |
| Dipole Moment (μ) | A significant net dipole moment due to the asymmetric placement of polar groups. | DFT/B3LYP/6-31G(d,p) |
| Molecular Electrostatic Potential | Negative region on -NO₂ group; Positive regions on phenyl hydrogens. | DFT/B3LYP/6-31G(d,p) |
Molecular Modeling and Simulations for Conformational Analysis
The conformational flexibility of the biphenyl scaffold is a defining structural characteristic, primarily described by the torsional or dihedral angle between the planes of the two phenyl rings. In this compound, the presence of a bulky nitro group at the ortho position (C2) creates significant steric hindrance, forcing the molecule into a non-planar, or twisted, conformation.
Molecular modeling and simulations are used to perform a conformational analysis, which involves calculating the potential energy of the molecule as a function of this dihedral angle. This analysis identifies the lowest energy conformation (the most stable structure) and the energy barriers to rotation around the central C-C bond. cwu.edu Computational methods like molecular mechanics or higher-level quantum calculations can be used to generate a rotational energy profile.
For 2-substituted biphenyls, the steric clash between the ortho-substituent and the ortho-hydrogen on the adjacent ring prevents coplanarity. The dihedral angle in the gas phase for 2-nitrobiphenyl (B167123), for example, is calculated to be around 60°. The addition of a large iodo group at the 4'-position is not expected to significantly alter this angle, as it does not add to the steric strain around the central bond. Therefore, this compound is predicted to adopt a highly twisted conformation with a dihedral angle likely in the range of 50-70°. This twisted, chiral conformation is a key feature that influences its crystal packing and solid-state properties. core.ac.uk
Computational Approaches for Crystal Structure Prediction and Validation
Predicting the crystal structure of a flexible organic molecule from its chemical diagram alone is a major challenge in computational chemistry, a field known as Crystal Structure Prediction (CSP). researchgate.netnih.gov CSP methods aim to identify the most thermodynamically stable crystal packing arrangements, or polymorphs, by exploring the crystal energy landscape.
The process typically involves two main steps:
Search: Generating a vast number of plausible crystal structures by varying unit cell parameters and the positions and orientations of the molecules within the unit cell.
Ranking: Calculating the lattice energy for each generated structure to rank them in order of stability. This is often done using a combination of force fields for initial screening, followed by more accurate (and computationally expensive) DFT-based methods for the most promising low-energy candidates. eyesopen.com
For this compound, the molecular shape, flexibility (the torsional angle), and strong intermolecular interaction sites (the iodo and nitro groups) are critical inputs for the prediction algorithms. While no specific CSP studies for this isomer are published, the successful application of these methods to its isomer, 4-iodo-4'-nitrobiphenyl, demonstrates the feasibility of such an approach. rsc.orgresearchgate.net In that case, packing calculations were used to determine the crystal structure, which was found to be a non-centrosymmetric space group (Fdd2) crucial for its optical properties. core.ac.ukrsc.org A similar computational approach for the 2-nitro isomer would be necessary to predict its likely packing motifs, which are expected to be significantly different due to the altered molecular symmetry and steric profile.
Modeling of Intermolecular Interactions and Supramolecular Synthons
The crystal engineering of iodo-nitro substituted aromatic compounds is often dominated by a specific and robust intermolecular interaction known as a supramolecular synthon. ias.ac.inrsc.org A supramolecular synthon is a structural unit formed by well-defined intermolecular interactions. For iodo-nitro compounds, the key interaction is the halogen bond between the iodine atom (a halogen bond donor) and an oxygen atom of the nitro group (a halogen bond acceptor).
In the case of 4-iodo-4'-nitrobiphenyl, this I···O interaction is a highly directional and linear synthon that guides the molecules to assemble into ribbon-like structures. core.ac.uk The robustness of this "iodo-nitro synthon" is a powerful tool in designing crystal structures.
For this compound, the situation is more complex. The ortho position of the nitro group and the resulting twist in the molecule may hinder the formation of the simple, linear ribbon structures seen in the 4-nitro isomer. Computational modeling is essential to understand how these steric constraints affect the I···O synthon and what other intermolecular forces come into play.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal. This analysis can highlight the relative importance of different types of contacts, such as I···O halogen bonds, C-H···O weak hydrogen bonds, and π···π stacking interactions between the phenyl rings. Modeling would be required to determine if the I···O synthon persists or if alternative packing motifs stabilized by other interactions become more favorable.
Theoretical Basis for Optical Nonlinearity in Substituted Biphenyls
Substituted biphenyls are of interest for applications in nonlinear optics (NLO), particularly for second-harmonic generation (SHG), a property that requires a non-centrosymmetric crystal structure. The NLO response of a molecule is fundamentally related to its molecular hyperpolarizability (β), a measure of how the molecule's dipole moment is distorted by an applied electric field. aps.org
The theoretical basis for a large hyperpolarizability in organic molecules often relies on having strong electron donor and acceptor groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, leading to a large change in the dipole moment. In this compound, the iodophenyl group can act as a weak π-donor and the nitrophenyl group as a strong π-acceptor.
Quantum chemical calculations are the primary tool for predicting the hyperpolarizability of a molecule. Methods like time-dependent DFT (TD-DFT) can be used to calculate the static or frequency-dependent values of β. For the related molecule 4-iodo-4'-nitrobiphenyl, the molecular hyperpolarizability (β) was calculated to be relatively modest (4.3 x 10⁻³⁰ esu). core.ac.uk Interestingly, the observed strong SHG activity in its crystals was attributed not just to the molecular hyperpolarizability but also to a "supramolecular hyperpolarizability" arising from the constructive alignment of the polar iodo-nitro synthons in the crystal lattice. core.ac.uk
For this compound, the theoretical prediction of NLO properties would be more complex. The significant twist between the phenyl rings reduces the π-conjugation, which would be expected to decrease the molecular hyperpolarizability compared to a more planar analogue. However, the twisted, chiral nature of the molecule could favor crystallization in non-centrosymmetric space groups, a prerequisite for SHG activity. A full theoretical treatment would require calculating the β tensor and considering how the molecules might pack in a crystal to determine if their molecular NLO properties could lead to a macroscopic effect.
Research Applications of 4 Iodo 2 Nitro 1,1 Biphenyl and Its Derivatives
Applications in Advanced Materials Science
The unique arrangement of functional groups on the biphenyl (B1667301) core allows 4'-iodo-2-nitro-1,1'-biphenyl and its derivatives to serve as foundational components in the development of a wide array of advanced materials.
Substituted biphenyl compounds are integral to the field of organic electronics. The this compound structure is a promising building block for materials used in organic light-emitting diodes (OLEDs) and photovoltaic devices. The biphenyl core provides a rigid, conjugated system that can facilitate charge transport, a critical property for semiconductor materials sarex.comgoogle.com.
The electron-withdrawing nitro group significantly influences the electronic properties of the molecule, which is crucial for creating n-type organic semiconductors or for tuning the energy levels of materials to optimize device performance. The iodo group serves as a highly versatile synthetic handle. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, the biphenyl unit can be extended to create larger π-conjugated systems. This modular approach allows for the systematic design and synthesis of materials with tailored optical and electronic properties, such as specific absorption/emission wavelengths or improved charge carrier mobilities, for applications in OLEDs and organic solar cells uq.edu.auub.edu. Derivatives of nitrobiphenyls have been specifically investigated for their use as organic semiconductors in devices like organic field-effect transistors (OFETs) and as components in light-emitting compositions sarex.comub.edu.
The development of liquid crystals (LCs) relies on molecules that possess a combination of a rigid core (mesogen) and flexible terminal groups. The 1,1'-biphenyl unit is a classic example of a rigid mesogenic core that promotes the formation of ordered, fluid phases mdpi.com. This compound serves as an excellent precursor for novel liquid crystalline materials.
| Parameter | Influence on Liquid Crystal Properties |
| Biphenyl Core | Provides the necessary rigidity and linearity for mesogen formation. |
| **Nitro Group (NO₂) ** | Increases polarity and electron-withdrawing character, affecting intermolecular forces. |
| Iodo Group (I) | Adds to the molecular polarizability and serves as a reactive site for attaching flexible chains. |
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. The properties of a MOF are largely determined by the geometry and functionality of these organic linkers researchgate.net. Biphenyl derivatives, particularly biphenyldicarboxylic acids, are widely used as linkers due to their rigidity and ability to create porous structures .
This compound is a precursor for creating functionalized linkers. The iodo and nitro groups can be chemically converted into coordinating groups like carboxylates, which are necessary for MOF assembly. This allows for the introduction of specific functionalities into the MOF's backbone before its synthesis wuttkescience.com. For instance, MOFs have been successfully synthesized using biphenyl dicarboxylate linkers functionalized with nitro groups . These incorporated functional groups can tune the framework's properties, such as its affinity for specific gas molecules or its catalytic activity. Furthermore, the iodo group offers the potential for post-synthetic modification (PSM), where the fully-formed MOF is chemically altered to introduce new functionalities, expanding the chemical diversity and application range of these materials wuttkescience.com.
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. Aromatic thiols, particularly biphenyl thiols, are known to form dense, stable SAMs on gold surfaces nih.govresearchgate.net. Derivatives of this compound are excellent candidates for this application. By converting the iodo group to a thiol (-SH), the molecule can anchor to a gold surface.
The rigid biphenyl rod ensures the formation of a well-defined, upright monolayer. The terminal nitro group then defines the chemistry of the exposed surface. A closely related compound, 4'-nitro-1,1'-biphenyl-4-thiol (NBT), has been used to create SAMs where the nitro group serves as a reactive site for further interfacial chemical reactions nih.gov. For example, the nitro groups in an NBT monolayer can be reduced to amino groups, which can then be used to covalently attach other molecules, such as lipids, to create bio-interfacing patterns nih.gov. This ability to functionalize a surface with high precision makes these materials valuable for developing sensors, molecular electronics, and platforms for studying biomolecular recognition nih.gov.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for applications in optoelectronics, including frequency conversion and optical switching. A common molecular design for second-order NLO materials is a "push-pull" system, where an electron-donating group (D) and an electron-withdrawing group (A) are connected by a π-conjugated bridge (D-π-A) researchgate.net. This arrangement facilitates intramolecular charge transfer (ICT), which is a key factor in NLO properties researchgate.net.
This compound can be considered a precursor to potent NLO materials. The nitro group is a powerful electron-withdrawing group (acceptor), while the biphenyl system acts as the π-bridge nih.gov. The iodo group can be readily substituted with a variety of electron-donating groups (e.g., amino, methoxy) using palladium-catalyzed cross-coupling reactions. This synthetic flexibility allows for the creation of a library of D-π-A molecules based on the nitrobiphenyl scaffold, enabling the systematic tuning of their NLO properties for specific technological applications.
Intermediates in Fine Chemical Synthesis
Beyond materials science, this compound is a valuable intermediate in fine chemical synthesis due to the distinct and versatile reactivity of its two functional groups chemshuttle.comnbinno.com. This allows for selective, stepwise modifications to build complex molecular architectures, particularly in the synthesis of pharmaceuticals and heterocyclic compounds mdpi.com.
The primary reactive sites and their common transformations are:
The Iodo Group: As a heavy halogen, iodine is an excellent leaving group, making the 4'-position highly active in transition metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control.
The Nitro Group: The nitro group at the 2-position is strongly electron-withdrawing and can be readily reduced to an amino group (-NH₂). This amine is a key functional group that opens up a vast range of subsequent chemical transformations.
A particularly powerful application of this compound is in the synthesis of carbazoles. The Cadogan reaction utilizes the 2-nitro-1,1'-biphenyl structure for a reductive cyclization, where an organophosphorus reagent like triphenylphosphine (B44618) or triethyl phosphite deoxygenates the nitro group to a reactive nitrene intermediate, which then inserts into a C-H bond on the adjacent phenyl ring to form the carbazole (B46965) heterocycle nih.govbohrium.com. Using this compound as the starting material yields an iodinated carbazole, which is itself a valuable building block for biologically active molecules and organic electronic materials nih.govbohrium.com.
The following table summarizes key synthetic transformations involving this compound:
| Reaction Name | Reagents/Conditions | Functional Group Transformed | Product Type |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Iodo | Aryl-substituted nitrobiphenyl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Iodo | Alkynyl-substituted nitrobiphenyl |
| Heck Coupling | Alkene, Pd catalyst, base | Iodo | Alkenyl-substituted nitrobiphenyl |
| Nitro Reduction | H₂, Pd/C; or SnCl₂, HCl | Nitro | 2-Amino-4'-iodo-1,1'-biphenyl |
| Cadogan Cyclization | P(OEt)₃ or PPh₃, heat | Nitro and adjacent ring | Iodo-substituted carbazole |
Precursors for Complex Organic Molecules
One of the most significant applications of 2-nitrobiphenyl (B167123) derivatives, including this compound, is in the synthesis of carbazoles. Carbazoles are a class of nitrogen-containing heterocyclic compounds found in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities. mdpi.com
The conversion of 2-nitrobiphenyls to carbazoles is often achieved through a reductive cyclization reaction, a classic example being the Cadogan reaction. In this process, the nitro group is deoxygenated, typically by a phosphine (B1218219) reagent like triphenylphosphine, which then facilitates the formation of the carbazole ring system. The presence of the iodo group on the second phenyl ring of this compound allows for further functionalization of the resulting carbazole. This iodo-substituted carbazole can then undergo various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional chemical diversity and build more complex molecules.
The general scheme for this transformation is as follows:

A representative scheme showing the reductive cyclization of this compound to an iodinated carbazole, followed by a subsequent Suzuki-Miyaura cross-coupling reaction to introduce a new substituent (R).
This synthetic strategy provides a powerful tool for the creation of a library of substituted carbazoles for biological screening and materials science research.
Role in Agrochemical Research
Nitroaromatic compounds have a long history in the agrochemical industry, serving as precursors or active ingredients in herbicides, fungicides, and insecticides. mdpi.com The biological activity of these compounds is often linked to the electronic properties conferred by the nitro group. While direct research specifically detailing the agrochemical applications of this compound is limited in publicly available literature, its structural motifs are relevant to this field.
The biphenyl scaffold itself is present in a number of pesticides. Furthermore, the nitro group is a key functional group in many agrochemicals. For instance, nitrodiphenyl ether herbicides are a known class of agrochemicals. The synthesis of such compounds often involves the coupling of substituted aromatic rings. Therefore, a molecule like this compound could serve as a valuable intermediate in the synthesis of novel agrochemical candidates. The iodo group provides a convenient handle for introducing various substituents through cross-coupling reactions, allowing for the systematic modification of the molecule's properties to optimize for biological activity, selectivity, and environmental persistence.
Future research in agrochemicals may explore the derivatization of the this compound scaffold to develop new classes of pesticides with improved efficacy and safety profiles.
Design of Biphenyl Scaffolds for Chemically Relevant Molecular Architectures
The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its conformational flexibility allows it to adopt different spatial arrangements, making it a versatile framework for the design of new drugs. The introduction of substituents onto the biphenyl rings allows for the fine-tuning of its pharmacological properties.
The compound this compound serves as an excellent starting material for the construction of diverse biphenyl-based molecular architectures. The presence of two distinct functional groups at specific positions allows for selective and sequential chemical modifications.
For example, the nitro group can be reduced to an amine, which can then be further functionalized. The iodo group, as previously mentioned, is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This dual functionality enables the synthesis of a vast array of complex molecules with potential applications in drug discovery and materials science.
Below is a table summarizing the potential transformations of the functional groups in this compound:
| Functional Group | Potential Transformations | Resulting Functional Group(s) |
| Nitro Group (-NO₂) | Reduction | Amine (-NH₂) |
| Iodo Group (-I) | Suzuki-Miyaura Coupling | Aryl, Heteroaryl |
| Iodo Group (-I) | Heck Coupling | Alkene |
| Iodo Group (-I) | Sonogashira Coupling | Alkyne |
| Iodo Group (-I) | Buchwald-Hartwig Amination | Amine, Amide |
| Iodo Group (-I) | Carbonylation | Carboxylic Acid, Ester, Amide |
By strategically combining these reactions, chemists can construct elaborate molecular scaffolds with precisely controlled three-dimensional structures and functionalities, tailored for specific applications.
Catalysis and Ligand Design Applications
While direct catalytic applications of this compound itself are not widely reported, its structure makes it a highly attractive precursor for the synthesis of specialized ligands for transition metal catalysis. The biphenyl backbone is a common feature in many successful ligand designs, offering steric bulk and electronic tunability.
The functional groups of this compound can be transformed into coordinating groups for metal ions. For instance, the reduction of the nitro group to an amine, followed by further reactions, can lead to the formation of phosphine-amine or diamine ligands. The iodo group can be used to introduce other coordinating moieties through cross-coupling reactions.
The development of new ligands is crucial for advancing the field of catalysis, enabling more efficient, selective, and sustainable chemical transformations. The versatility of this compound as a starting material makes it a valuable tool for ligand synthesis, contributing indirectly to the development of new catalytic processes. For example, functionalized biphenyls are used as ligands in important reactions like the Suzuki-Miyaura cross-coupling, which is itself a powerful tool for carbon-carbon bond formation. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 4'-iodo-2-nitro-1,1'-biphenyl, and how can purity be ensured?
The compound is synthesized via palladium-catalyzed cross-coupling reactions. A typical method involves reacting iodobenzene derivatives with pre-functionalized biphenyl precursors under inert conditions (N₂ atmosphere) using Pd(OAc)₂ as a catalyst in 1,4-dioxane . Key steps include:
- Reaction Optimization : Varying catalyst loading (3–5 mol%) and temperature (80–110°C) to maximize yield.
- Purification : Flash column chromatography with ethyl acetate/hexane gradients to isolate the product.
- Purity Validation : Combustion analysis (C, H, N) and HPLC (>98% purity).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions. Use SHELXL for refinement, accounting for disorder in nitro or iodo groups .
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–I⋯O contacts) using CrystalExplorer .
- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns; IR to identify nitro stretches (~1520 cm⁻¹).
Q. How does the nitro group influence the compound’s stability under varying conditions?
The nitro group confers thermal stability but increases photodegradation risk. Methodological assessments include:
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C.
- UV-Vis Stability Studies : Monitor absorbance shifts under light exposure (λ = 300–400 nm) to detect nitro-to-nitrito isomerization.
- Hydrolytic Stability : Test in aqueous buffers (pH 3–10) at 25–60°C; LC-MS to track degradation byproducts.
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder in nitro groups) be resolved?
- Refinement Strategies : Use SHELXL’s PART and SUMP instructions to model disorder. Apply anisotropic displacement parameters for heavy atoms (iodine) .
- Validation Tools : Check R-factors (<5%) and electron density maps (residual peaks <0.5 eÅ⁻³).
- Complementary Data : Pair with DFT-optimized geometries (B3LYP/6-311++G**) to validate bond lengths/angles .
Q. What experimental designs address contradictions between computational predictions and observed reactivity?
Example: Discrepancies in electrophilic substitution sites (iodine vs. nitro group directing effects).
- Hypothesis Testing : Perform competitive halogenation (e.g., bromine) under kinetic vs. thermodynamic control.
- Mechanistic Probes : Use isotopic labeling (¹⁸O in nitro group) to track intermediates via MS.
- Computational Calibration : Re-evaluate solvent effects (PCM models) and dispersion corrections (D3-BJ) in DFT .
Q. How can the environmental fate of this compound be studied?
- Biodegradation Assays : Incubate with Beijerinckia spp. (known biphenyl degraders) and monitor via GC-MS. Look for meta-cleavage products (e.g., 2,3-dihydroxybiphenyl derivatives) .
- Photolysis Studies : Expose to simulated sunlight (λ >290 nm) in aqueous/organic media; quantify iodide release via ion chromatography.
Q. What strategies improve synthetic yields in large-scale preparations?
- DoE Approaches : Use factorial designs to optimize variables (catalyst, solvent, temperature).
- Flow Chemistry : Enhance heat/mass transfer for exothermic nitro-group reactions.
- In Situ Monitoring : ReactIR to track nitro precursor consumption and avoid over-reaction .
Methodological Challenges and Solutions
Q. How to handle low solubility in crystallography studies?
- Co-Crystallization : Use 1,2-dichloroethane or DMSO as co-solvents.
- High-Throughput Screening : Test 96 solvent combinations (e.g., vapor diffusion, slow cooling).
- Synchrotron Radiation : Enhance weak diffraction using microfocus beams (λ = 0.7–1.0 Å) .
Q. What computational models best predict the compound’s electronic properties for material science applications?
- Frontier Orbital Analysis : HOMO-LUMO gaps (DFT) to estimate charge transport.
- Docking Studies : Simulate interactions with organic semiconductors (e.g., P3HT) using AutoDock Vina.
- Nonlinear Optics (NLO) : Calculate hyperpolarizability (β) for optoelectronic potential .
Data Interpretation Tables
Q. Table 1. Key Crystallographic Parameters for this compound
| Parameter | Value | Method/Software |
|---|---|---|
| Space Group | P2₁/c | SHELXL |
| Unit Cell (Å) | a=8.21, b=10.54, c=12.78 | X-ray Diffraction |
| R-factor | 0.038 | SHELXL Refinement |
Q. Table 2. Synthetic Yield Optimization
| Catalyst (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 3 | 80 | 62 |
| 5 | 110 | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
